molecular formula C21H24N4OS B12500437 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12500437
M. Wt: 380.5 g/mol
InChI Key: FFYJJRISBGIAFW-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives.

    S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with benzyl halides to introduce the benzyl group.

    Acylation: The final step involves the acylation of the triazole-thiol intermediate with 2-(propan-2-yl)phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and acetamide groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt key biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile

Uniqueness

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of structural features, including the triazole ring, benzyl group, and acetamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-15(2)17-11-7-8-12-18(17)22-20(26)14-27-21-24-23-19(25(21)3)13-16-9-5-4-6-10-16/h4-12,15H,13-14H2,1-3H3,(H,22,26)

InChI Key

FFYJJRISBGIAFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3

Origin of Product

United States

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